molecular formula C20H28N4O6 B2916667 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 874805-40-0

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No. B2916667
M. Wt: 420.466
InChI Key: IFUXJHHXPDNPRP-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxole moiety . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It’s a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using methods such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Scientific Research Applications

Oxazolidinone Derivatives and Their Applications

Oxazolidinone derivatives, including the compound N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide, have been the subject of extensive research due to their broad spectrum of biological activities and applications in medicinal chemistry. These compounds are known for their antibacterial properties and have been explored for their potential in treating various diseases.

Acute Toxicity Evaluation : A study conducted on Wistar rats to evaluate the acute toxicity of a new Benzimidazole derivative, closely related to the oxazolidinone class, showed no adverse effects on animal viability, body weight, food and water intake, or hematological and biochemical values at a dose of 900 mg/kg, suggesting a No-Observed-Adverse-Effect Level (NOAEL) for this compound. This indicates the potential for further clinical testing of similar compounds for medical applications (Bouayyadi et al., 2022).

Synthesis of Oxazolidin-2-one Derivatives : Research into the synthesis of oxazolidin-2-one derivatives has highlighted their potential in creating new classes of synthetic antibacterial agents. A novel synthetic method has been developed for producing these derivatives, demonstrating their application in medicinal chemistry for the development of new drug candidates (Fujisaki et al., 2005).

Structural and Medicinal Chemistry : The structural study of oxazolidinone derivatives has provided insights into their potent activity against resistant bacterial strains, such as vancomycin-resistant Staphylococcus aureus (VRSA). NMR spectroscopy and molecular dynamics calculations on these compounds have contributed to understanding their conformational heterogeneity and potential as drug candidates (Park et al., 2000).

Antibacterial and Antimicrobial Agents : Oxazolidinone derivatives have been identified as promising antibacterial agents with reduced activity against monoamine oxidase A (MAO-A), addressing the undesired side effects of many oxazolidinones. This research opens pathways for the development of safer antibacterial drugs (Reck et al., 2005).

Catalytic Applications : The catalytic oxidative carbonylation of amino moieties to produce ureas, oxamides, 2-oxazolidinones, and benzoxazolones demonstrates the utility of oxazolidinone derivatives in organic synthesis. This method allows the efficient production of high-value molecules from simple building blocks, highlighting the versatility of oxazolidinone derivatives in chemical synthesis (Mancuso et al., 2015).

properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(diethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6/c1-3-23(4-2)8-7-21-18(25)19(26)22-12-17-24(9-10-28-17)20(27)14-5-6-15-16(11-14)30-13-29-15/h5-6,11,17H,3-4,7-10,12-13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXJHHXPDNPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide

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